Barbadin is a small molecule inhibitor that selectively targets the interaction between β-arrestin and the clathrin adaptor protein 2 (AP2). [, , , ] This interaction is crucial for β-arrestin-mediated endocytosis of G protein-coupled receptors (GPCRs). [, ] By inhibiting this interaction, Barbadin serves as a valuable tool for dissecting the role of β-arrestin in GPCR signaling pathways, particularly in processes like receptor internalization and downstream signaling events. [, , , , ]
Barbadin is derived from natural products, specifically from the plant Barbadensis, which is known for its diverse chemical constituents. It falls under the classification of biologically active small molecules and is categorized as a β-arrestin/β2-adaptin interaction inhibitor. Its molecular formula is , and it has been studied for its effects on various signaling pathways that involve β-arrestins.
The synthesis of Barbadin involves several steps that can be broadly categorized into the following phases:
Barbadin's molecular structure can be described as follows:
A visualization of Barbadin's molecular structure reveals specific stereochemistry that may influence its interaction with biological targets. Computational modeling and X-ray crystallography can be employed to analyze these structural characteristics further.
Barbadin participates in several chemical reactions relevant to its function:
The mechanism of action of Barbadin primarily involves:
This mechanism highlights Barbadin's potential utility in therapeutic contexts where modulation of GPCR signaling is desired.
Barbadin exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for various applications in research and therapeutics.
Barbadin has several scientific applications:
Barbadin (CAS 356568-70-2; C~19~H~15~N~3~OS) is a small-molecule inhibitor that specifically targets the interface between β-arrestin and the β2-adaptin subunit of the AP2 complex. Its discovery stemmed from rational structure-based drug design leveraging crystallographic data of the β2-adaptin ear domain (PDB: 2IV8). This structure revealed a conserved groove accommodating the β-arrestin1 C-terminal motif (DxxFxxFxxxR), where Phe-388, Phe-391, and Arg-395 form critical contacts with Glu-849, Tyr-888, and Glu-902 residues of β2-adaptin [1].
A virtual screen of 10,000 drug-like compounds from the Myriascreen diversity library employed molecular docking simulations targeting the β2-adaptin groove. Compounds were ranked by predicted binding energy and interaction fidelity with key residues. Of 196 top candidates, 52 underwent experimental validation. A bioluminescence resonance energy transfer (BRET) assay monitoring β-arrestin1/β2-adaptin interaction in V~2~R-expressing HEK293 cells identified compound #42 (Barbadin) as a potent inhibitor. It reduced agonist-induced BRET signals by disrupting complex stability without spectral interference [1] [5].
Table 1: Virtual Screening Parameters for Barbadin Identification
Parameter | Value |
---|---|
Target Site | β2-Adaptin ear platform groove |
Screening Library | Myriascreen Diversity Collection |
Initial Compounds | 10,000 |
Docking Software | Molecular dynamics-based simulations |
Selection Criteria | Binding energy, residue interactions |
Experimental Validation | BRET-based β-arrestin/AP2 assay |
Barbadin binds the β2-adaptin groove with IC~50~ values of 19.1 μM for β-arrestin1 and 15.6 μM for β-arrestin2, determined via concentration-response curves in BRET assays [2] [6]. Thermodynamic studies indicate competitive displacement of the β-arrestin C-terminus through hydrophobic interactions and hydrogen bonding with Glu-849 and Glu-902. This sterically blocks β-arrestin’s access to clathrin-coated pits while preserving receptor/β-arrestin complex formation [1] [5].
Barbadin exhibits isoform selectivity, with 22% higher potency for β-arrestin2 (IC~50~ = 15.6 μM) than β-arrestin1 (IC~50~ = 19.1 μM) [2] [6]. This divergence arises from structural variations in their C-terminal motifs: β-arrestin2’s shorter loop between phosphorylation sites enhances Barbadin’s access to the β2-adaptin interface. Functional validation shows Barbadin blocks clathrin-mediated endocytosis of β~2~AR, V~2~R, and AT~1~R—receptors reliant on β-arrestin/AP2 recruitment—but spares β-arrestin-independent (transferrin) or AP2-independent (endothelin-A) internalization pathways [1] [5].
Table 2: Barbadin Selectivity Profile for β-Arrestin Isoforms
Parameter | β-Arrestin1 | β-Arrestin2 |
---|---|---|
IC~50~ (μM) | 19.1 | 15.6 |
Binding Kinetics | Moderate | High |
Key Residues | Phe-388, Arg-395 | Phe-350, Arg-357 |
Functional Impact | Delayed endocytosis | Abrogated ERK signaling |
Reversibility studies confirm Barbadin’s non-covalent mechanism. Washes removing Barbadin from treated cells restored 85% of β-arrestin/β2-adaptin BRET signals within 30 minutes, confirming transient inhibition [1]. This distinguishes Barbadin from genetic knockdowns, allowing dynamic control over endocytic machinery. In neutrophils, Barbadin inhibited FPR2-induced AP2/β-arrestin interactions but failed to block receptor endocytosis, revealing β-arrestin-independent internalization pathways [3]. Kinetic modeling shows a dissociation constant (K~d~) of 8.2 μM, supporting rapid off-rate kinetics [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7